Cas no 477866-49-2 (N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline)

N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline structure
477866-49-2 structure
Product Name:N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
CAS-nummer:477866-49-2
MF:C20H17F3N4S
MW:402.435992956162
CID:5695434
PubChem ID:6404714
Update Time:2023-10-31

N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline Chemische en fysische eigenschappen

Naam en identificatie

    • N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
    • N-[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
    • (E)-N-(2-(3-(benzylthio)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
    • AKOS005082915
    • 477866-49-2
    • N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-3-(trifluoromethyl)aniline
    • 1L-391S
    • N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
    • N-(2-[3-(BENZYLSULFANYL)-6-METHYL-1,2,4-TRIAZIN-5-YL]VINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
    • N-(2-[3-(BENZYLSULFANYL)-6-METHYL-1,2,4-TRIAZIN-5-YL]VINYL)-3-(TRIFLUOROMETHYL)ANILINE
    • Benzenamine, N-[2-[6-methyl-3-[(phenylmethyl)thio]-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)-
    • N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
    • Inchi: 1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+
    • InChI-sleutel: HLRFSFVBUACJMT-ZHACJKMWSA-N
    • LACHT: S(C1=NN=C(C)C(/C=C/NC2=CC=CC(C(F)(F)F)=C2)=N1)CC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 402.11260222g/mol
  • Monoisotopische massa: 402.11260222g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 6
  • Complexiteit: 496
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 76Ų

Experimentele eigenschappen

  • Dichtheid: 1.34±0.1 g/cm3(Predicted)
  • Kookpunt: 555.4±60.0 °C(Predicted)
  • pka: 1.12±0.63(Predicted)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie